6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15844931
InChI: InChI=1S/C11H11N3O2S/c1-16-8-5-3-2-4-7(8)12-9-6-10(15)14-11(17)13-9/h2-6H,1H3,(H3,12,13,14,15,17)
SMILES:
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29 g/mol

6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

CAS No.:

Cat. No.: VC15844931

Molecular Formula: C11H11N3O2S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one -

Specification

Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
IUPAC Name 6-(2-methoxyanilino)-2-sulfanylidene-1H-pyrimidin-4-one
Standard InChI InChI=1S/C11H11N3O2S/c1-16-8-5-3-2-4-7(8)12-9-6-10(15)14-11(17)13-9/h2-6H,1H3,(H3,12,13,14,15,17)
Standard InChI Key OUNDVAZXGHAWBE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1NC2=CC(=O)NC(=S)N2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one features a pyrimidinone core substituted at the 6-position with a (2-methoxyphenyl)amino group and at the 2-position with a thioxo moiety. The pyrimidinone ring exists in a partially saturated dihydro form, with tautomeric equilibria between the thione (C=S) and thiol (C-SH) configurations . The 2-methoxyphenyl group introduces steric and electronic effects that influence molecular interactions, as seen in structurally related compounds such as 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .

Systematic Nomenclature

  • IUPAC Name: 6-[(2-Methoxyphenyl)amino]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

  • Alternative Designations:

    • 6-(2-Methoxy-anilino)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one

    • 2-Mercapto-6-(2-methoxyphenylamino)pyrimidin-4(3H)-one

The molecular formula is C₁₁H₁₁N₃O₂S, with a molecular weight of 249.29 g/mol .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of pyrimidinone derivatives typically involves cyclocondensation reactions between β-keto esters and thiourea analogs. For example, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is synthesized via the reaction of ethyl acetoacetate with thiourea in the presence of sodium methylate . Adapting this method, the target compound could be synthesized by substituting ethyl acetoacetate with a 2-methoxyphenyl-substituted β-keto ester precursor.

Hypothetical Synthesis Route:

  • Formation of the Pyrimidinone Core:

    • Condensation of 2-methoxyphenyl-substituted β-keto ester with thiourea under basic conditions (e.g., K₂CO₃ or NaOCH₃).

    • Cyclization to form the 6-(2-methoxyphenyl)amino intermediate .

  • Functionalization:

    • S-Alkylation or N-arylation to introduce additional substituents, as demonstrated in the synthesis of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide .

Structural Analogs and Derivatives

Key analogs include:

  • 6-(4-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CID 883504): Exhibits a para-methoxy substitution, highlighting the role of regiochemistry on physicochemical properties .

  • 6-Amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (VCID VC8248583): Demonstrates the impact of N-arylation on biological activity.

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1,650–1,700 cm⁻¹, ν(C=S) at ~1,200–1,250 cm⁻¹, and ν(N-H) at ~3,300–3,400 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons of the 2-methoxyphenyl group (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and pyrimidinone NH protons (δ ~10–12 ppm).

    • ¹³C NMR: Carbonyl (C=O) at ~165–170 ppm, thiocarbonyl (C=S) at ~180–185 ppm .

Thermodynamic Properties

  • Melting Point: Analogous compounds such as 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one hydrate exhibit melting points >300°C , suggesting high thermal stability for the target compound.

  • Solubility: Likely low aqueous solubility due to aromatic and thiocarbonyl groups, with improved solubility in polar aprotic solvents (e.g., DMF, DMSO) .

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